molecular formula C13H11F3O2 B1322041 [2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol

[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol

Cat. No. B1322041
M. Wt: 256.22 g/mol
InChI Key: NTYIHZVOJSMHHA-UHFFFAOYSA-N
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Patent
US07091237B2

Procedure details

A solution of methyl 2-methyl-5-[4-(trifluoromethyl)phenyl]-3-furoate (intermediate 23, 0.27 g) in tetrahydrofuran (10 ml) stirred at 0° C. under a nitrogen atmosphere was treated with 1M lithium aluminium hydride in ether (1.0 ml). The reaction mixture was stirred at this temperature for 4 hours and then water (2 ml) and 2M aqueous sodium hydroxide (2 ml) added. The reaction mixture was further diluted with water; extracted with ethyl acetate and the organic solution extracted with water and dried with brine and over sodium sulfate and concentrated. The product isolated after evaporation of the solvent was further purified by Biotage™ chromatography using a mixture of petroleum ether:ethyl acetate (1:1) as eluent to give the title compound as a white solid.
Name
methyl 2-methyl-5-[4-(trifluoromethyl)phenyl]-3-furoate
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
intermediate 23
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=2)=[CH:5][C:6]=1[C:7](OC)=[O:8].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O1CCCC1.CCOCC.O>[CH3:1][C:2]1[O:3][C:4]([C:11]2[CH:12]=[CH:13][C:14]([C:17]([F:19])([F:18])[F:20])=[CH:15][CH:16]=2)=[CH:5][C:6]=1[CH2:7][OH:8] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
methyl 2-methyl-5-[4-(trifluoromethyl)phenyl]-3-furoate
Quantity
0.27 g
Type
reactant
Smiles
CC=1OC(=CC1C(=O)OC)C1=CC=C(C=C1)C(F)(F)F
Name
intermediate 23
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1OC(=CC1C(=O)OC)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at this temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the organic solution extracted with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with brine and over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product isolated
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
was further purified by Biotage™ chromatography
ADDITION
Type
ADDITION
Details
a mixture of petroleum ether:ethyl acetate (1:1) as eluent

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC=1OC(=CC1CO)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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